1-Bromo-2,3-dimethyl-4-iodobenzene
Overview
Description
1-Bromo-2,3-dimethyl-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, iodine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of a dimethylbenzene precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which involve the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or copper catalysts are employed along with appropriate ligands and bases to facilitate the coupling process.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-2,3-dimethyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethyl-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of electron-withdrawing halogen atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- 1-Bromo-4-iodobenzene
- 1-Bromo-3,5-dimethyl-4-iodobenzene
- 3-Bromoiodobenzene
Comparison: 1-Bromo-2,3-dimethyl-4-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-4-iodo-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPAICQHCSLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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